Cas no 392-56-3 (Hexafluorobenzene)

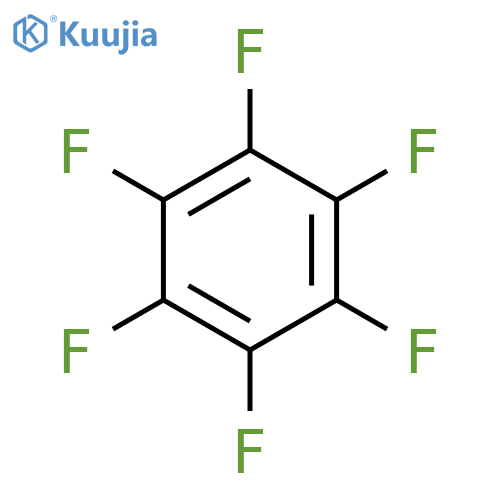

Hexafluorobenzene structure

商品名:Hexafluorobenzene

Hexafluorobenzene 化学的及び物理的性質

名前と識別子

-

- hexafluorobenzene

- PERFLUOROBENZENE

- 1,2,3,4,5,6-Hexafluorobenzene

- 1,2,3,4,5,6-hexafluoro-benzene

- benzene,hexafluoro-

- CP 28

- HEXAFLUOROBENZENE, FOR NMR-SPECTROSCOPY

- Benzene, hexafluoro-

- Hexafluorbenzol

- C6F6

- Hexafluorobenzene, 99%

- Benzene, 1,2,3,4,5,6-hexafluoro-

- CMC18T611K

- hexa fluorobenzene

- ZQBFAOFFOQMSGJ-UHFFFAOYSA-N

- hexafluoro benzene

- PubChem18879

- ZQBFAOFFOQMSGJ-UHFFFAOYSA-

- WLN: FR BF CF DF EF FF

- NSC21628

- STL453689

- FS-

- FT-0600880

- HEXAFLUOROBENZENE [MI]

- MFCD00000288

- Hexafluorobenzene, >=99.5%, NMR grade

- CHEBI:38589

- AMY12532

- FS-5085

- H0085

- DTXSID5043924

- UNII-CMC18T611K

- InChI=1/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9

- F8881-4208

- HFB

- NSC-21628

- Hexafluorobenzene,= 99.5%, NMR grade

- AKOS000120141

- CS-0121350

- NS00043152

- s10932

- 392-56-3

- Q412413

- EN300-19365

- EINECS 206-876-2

- NSC 21628

- J-521440

- DB-001383

- DTXCID3023924

- Benzene, 1,2,3,4,5,6hexafluoro

- 206-876-2

- Benzene, hexafluoro

- Hexafluorobenzene

-

- MDL: MFCD00000288

- インチ: 1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9

- InChIKey: ZQBFAOFFOQMSGJ-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(C(=C(C=1F)F)F)F)F

- BRN: 1683438

計算された属性

- せいみつぶんしりょう: 185.99000

- どういたいしつりょう: 185.990419

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色流動液体で、芳香があります。

- 密度みつど: 1.612 g/mL at 25 °C(lit.)

- ゆうかいてん: 5°C(lit.)

- ふってん: 81°C

- フラッシュポイント: 華氏温度:50°f

摂氏度:10°c - 屈折率: n20/D 1.377(lit.)

- すいようせい: Immiscible with water.

- あんていせい: Stable. Incompatible with strong oxidizing agents. May form complexes with transition metals which can explode when heated. Highly flammable.

- PSA: 0.00000

- LogP: 2.52120

- ようかいせい: 水と共溶可能

- マーカー: 4686

Hexafluorobenzene セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H225-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: S16-S33-S7/9

- 福カードFコード:10

- RTECS番号:DA3050000

-

危険物標識:

- 包装カテゴリ:II

- TSCA:Yes

- 包装グループ:II

- セキュリティ用語:3

- 包装等級:II

- リスク用語:R11; R36/37/38

- 危険レベル:3

- 危険レベル:3

- ちょぞうじょうけん:かねんりょういき

Hexafluorobenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

Hexafluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB355815-25 g |

Hexafluorobenzene, 99.995%; . |

392-56-3 | 99.995% | 25 g |

€189.00 | 2023-07-19 | |

| abcr | AB355815-250 g |

Hexafluorobenzene, 99.995%; . |

392-56-3 | 99.995% | 250 g |

€786.00 | 2023-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H202A-5g |

Hexafluorobenzene |

392-56-3 | 98% | 5g |

¥79.0 | 2023-09-02 | |

| Oakwood | 001356-25g |

Hexafluorobenzene |

392-56-3 | 99% | 25g |

$55.00 | 2024-07-19 | |

| abcr | AB355815-25g |

Hexafluorobenzene, 99.995%; . |

392-56-3 | 99.995% | 25g |

€195.00 | 2025-02-18 | |

| BAI LING WEI Technology Co., Ltd. | 167329-25G |

Hexafluorobenzene, 98% |

392-56-3 | 98% | 25G |

¥ 485 | 2022-04-26 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0085-5G |

Hexafluorobenzene |

392-56-3 | >99.0%(GC) | 5g |

¥160.00 | 2024-04-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H830603-25g |

Hexafluorobenzene |

392-56-3 | 98% | 25g |

¥310.00 | 2022-01-12 | |

| Apollo Scientific | PC4630-250g |

Perfluorobenzene |

392-56-3 | 99% | 250g |

£150.00 | 2025-02-21 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H8706-25G |

Hexafluorobenzene |

392-56-3 | 25g |

¥962.85 | 2023-11-05 |

Hexafluorobenzene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:392-56-3)六氟苯

注文番号:LE1647378

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

Hexafluorobenzene 関連文献

-

Ainara Nova,Rubén Mas-Ballesté,Gregori Ujaque,Pilar González-Duarte,Agustí Lledós Dalton Trans. 2009 5980

-

Rajesh K. Raju,Ian H. Hillier,Neil A. Burton,Mark A. Vincent,Slimane Doudou,Richard A. Bryce Phys. Chem. Chem. Phys. 2010 12 7959

-

Arpita Varadwaj,Pradeep R. Varadwaj,Bih-Yaw Jin RSC Adv. 2016 6 19098

-

4. The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systemsDiana Gimenez,Caitlin A. Mooney,Anica Dose,Graham Sandford,Christopher R. Coxon,Steven L. Cobb Org. Biomol. Chem. 2017 15 4086

-

Charlotte Mallet,Magali Allain,Philippe Leriche,Pierre Frère CrystEngComm 2011 13 5833

392-56-3 (Hexafluorobenzene) 関連製品

- 551-62-2(1,2,3,4-Tetrafluorobenzene)

- 2367-82-0(1,2,3,5-Tetrafluorobenzene)

- 327-54-8(1,2,4,5-tetrafluorobenzene)

- 344-07-0(Chloropentafluorobenzene)

- 363-72-4(1,2,3,4,5-pentafluorobenzene)

- 367-23-7(1,2,4-Trifluorobenzene)

- 1489-53-8(1,2,3-Trifluorobenzene)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:392-56-3)HEXAFLUOROBENZENE

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:392-56-3)Hexafluorobenzene

清らかである:99%

はかる:100g

価格 ($):281.0